N-Hexyl-N-(1-methyl-1H-pyrazol-3-yl)-2-phenylacetamide
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Overview
Description
N-Hexyl-N-(1-methyl-1H-pyrazol-3-yl)-2-phenylacetamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a hexyl group, a methyl-pyrazolyl group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-N-(1-methyl-1H-pyrazol-3-yl)-2-phenylacetamide typically involves the reaction of hexylamine with 1-methyl-1H-pyrazole-3-carboxylic acid, followed by the coupling of the resulting intermediate with phenylacetyl chloride. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The purification of the final product is typically achieved through recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Hexyl-N-(1-methyl-1H-pyrazol-3-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has shown potential as a bioactive molecule, with studies exploring its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research has indicated that the compound may have pharmacological properties, making it a candidate for drug development.
Industry: It can be used as an intermediate in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-Hexyl-N-(1-methyl-1H-pyrazol-3-yl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-Hexyl-N-(1-methyl-1H-pyrazol-3-yl)acetamide
- N-Hexyl-N-(1-methyl-1H-pyrazol-3-yl)heptanamide
Uniqueness
N-Hexyl-N-(1-methyl-1H-pyrazol-3-yl)-2-phenylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and pharmacological activities, making it a valuable compound for research and development.
Properties
CAS No. |
62399-89-7 |
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Molecular Formula |
C18H25N3O |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-hexyl-N-(1-methylpyrazol-3-yl)-2-phenylacetamide |
InChI |
InChI=1S/C18H25N3O/c1-3-4-5-9-13-21(17-12-14-20(2)19-17)18(22)15-16-10-7-6-8-11-16/h6-8,10-12,14H,3-5,9,13,15H2,1-2H3 |
InChI Key |
YAULVDPKFJRSJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(C1=NN(C=C1)C)C(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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